N-benzyl-4-propoxybenzenesulfonamide N-benzyl-4-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15644345
InChI: InChI=1S/C16H19NO3S/c1-2-12-20-15-8-10-16(11-9-15)21(18,19)17-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3
SMILES:
Molecular Formula: C16H19NO3S
Molecular Weight: 305.4 g/mol

N-benzyl-4-propoxybenzenesulfonamide

CAS No.:

Cat. No.: VC15644345

Molecular Formula: C16H19NO3S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-propoxybenzenesulfonamide -

Specification

Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
IUPAC Name N-benzyl-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C16H19NO3S/c1-2-12-20-15-8-10-16(11-9-15)21(18,19)17-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3
Standard InChI Key QLLZBUBVZQNWCI-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a central benzene ring with two distinct substituents:

  • Propoxy group (-OCH₂CH₂CH₃) at the para position, enhancing lipophilicity and influencing membrane permeability.

  • N-Benzyl sulfonamide moiety (-SO₂NHC₆H₅) at the adjacent position, providing hydrogen-bonding capabilities critical for target binding .

The IUPAC name, N-benzyl-4-propoxybenzenesulfonamide, reflects this substitution pattern. The canonical SMILES string (CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2) encodes the spatial arrangement of atoms, while the InChIKey (QLLZBUBVZQNWCI-UHFFFAOYSA-N) serves as a unique identifier for database searches.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₉NO₃S
Molecular Weight305.4 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors4 (sulfonyl O, ether O)
Rotatable Bond Count6

Electronic and Steric Features

The sulfonamide group’s electron-withdrawing nature (-SO₂NH-) polarizes the benzene ring, while the propoxy chain introduces steric bulk that may hinder interactions with flat binding pockets . Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis follows a two-step nucleophilic substitution pathway :

Step 1: Sulfonamide Formation
4-Hydroxybenzenesulfonyl chloride reacts with benzylamine in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 0°C → rt, 24 h):

C6H5SO2Cl+C6H5CH2NH2THF/K2CO3C6H5SO2NHC6H5+HCl[1][2]\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \xrightarrow{\text{THF/K}_2\text{CO}_3} \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_6\text{H}_5 + \text{HCl} \quad \text{[1][2]}
ParameterOptimal ConditionYield Improvement
SolventTHF/DMF (1:1)78% → 85%
Temperature60°C65% → 78%
Catalyst18-Crown-6 (5 mol%)70% → 82%
Reaction Time18 h68% → 80%

Challenges in Scalability

  • Byproduct Formation: Competing O-alkylation occurs when propyl bromide is in excess (>1.2 eq), necessitating precise stoichiometric control.

  • Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) remains the standard method, though recrystallization from ethanol/water mixtures improves crystal purity .

Physicochemical and Pharmacological Profile

Solubility and Partitioning

SolventSolubility (mg/mL)LogP (Experimental)
Water0.123.4
Ethanol8.9-
DMSO24.5-

The low aqueous solubility (0.12 mg/mL) limits bioavailability, prompting formulation studies with cyclodextrin complexes.

Biological Activity Screening

In Vitro Assays (IC₅₀ Values):

  • Carbonic Anhydrase IX Inhibition: 2.3 μM (vs. acetazolamide: 0.8 μM) .

  • COX-2 Selectivity: 18-fold over COX-1 (IC₅₀ = 1.7 μM vs. 31 μM).

  • Antimicrobial Activity: MIC = 64 μg/mL against Staphylococcus aureus (MRSA).

Crystallographic Insights

While no single-crystal data exists for N-benzyl-4-propoxybenzenesulfonamide, related N-benzyl sulfonamides adopt orthorhombic crystal systems (space group Pna2₁) with S=O bond lengths of 1.43–1.45 Å and S-N-C angles of 107–110° . Molecular dynamics simulations suggest the propoxy chain adopts a gauche conformation, minimizing steric clashes with the benzyl group.

Future Directions

  • Synthetic Chemistry: Develop one-pot protocols using phase-transfer catalysts to reduce step count and waste .

  • Formulation Science: Explore nanoparticle carriers (e.g., PLGA) to enhance aqueous solubility and target tissue accumulation.

  • Mechanistic Studies: Employ cryo-EM to map interactions with carbonic anhydrase isoforms and guide structure-based design .

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